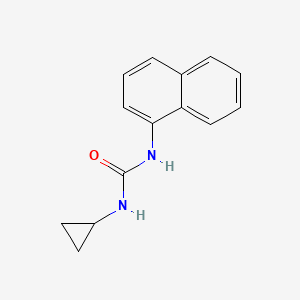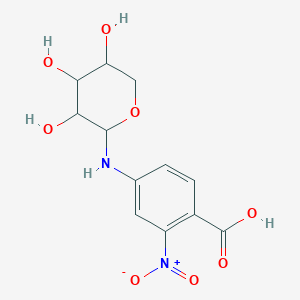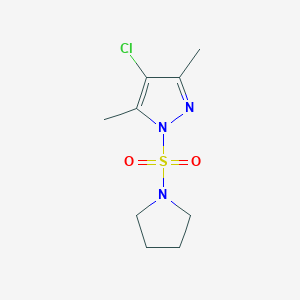
N-cyclopropyl-N'-1-naphthylurea
Overview
Description
N-cyclopropyl-N'-1-naphthylurea (CPPU) is a plant growth regulator that has been widely used in the agricultural industry. CPPU belongs to the family of urea derivatives and is known for its ability to promote cell division and elongation in plants. CPPU is highly soluble in water and can be easily absorbed by plants, making it an effective tool for enhancing crop yield and quality.
Mechanism of Action
N-cyclopropyl-N'-1-naphthylurea exerts its effects on plant growth by activating cell division and elongation. It works by stimulating the activity of enzymes involved in cell wall synthesis and modifying the expression of genes involved in plant growth and development. N-cyclopropyl-N'-1-naphthylurea also regulates the balance of plant hormones, such as auxins and cytokinins, which are essential for plant growth and development.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-1-naphthylurea has been shown to have several biochemical and physiological effects on plants. It promotes the accumulation of soluble sugars and organic acids, which are important for fruit quality and flavor. N-cyclopropyl-N'-1-naphthylurea also enhances the activity of enzymes involved in photosynthesis, leading to increased chlorophyll content and improved photosynthetic efficiency. Additionally, N-cyclopropyl-N'-1-naphthylurea has been shown to increase the content of antioxidants, such as ascorbic acid and phenolic compounds, which are important for plant defense against oxidative stress.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-N'-1-naphthylurea has several advantages for use in lab experiments. It is highly soluble in water, making it easy to prepare and apply to plants. N-cyclopropyl-N'-1-naphthylurea is also stable and has a long shelf life, making it a convenient tool for plant research. However, N-cyclopropyl-N'-1-naphthylurea has some limitations, including its high cost and potential toxicity to humans and animals. It is important to handle N-cyclopropyl-N'-1-naphthylurea with care and follow proper safety protocols when working with this compound.
Future Directions
There are several future directions for research on N-cyclopropyl-N'-1-naphthylurea. One area of interest is the use of N-cyclopropyl-N'-1-naphthylurea in the production of seedless fruits. Further studies are needed to optimize the application of N-cyclopropyl-N'-1-naphthylurea for this purpose and to evaluate the effects of N-cyclopropyl-N'-1-naphthylurea on fruit quality and yield. Another area of research is the use of N-cyclopropyl-N'-1-naphthylurea in plant stress tolerance. Studies are needed to investigate the mechanisms underlying the effects of N-cyclopropyl-N'-1-naphthylurea on plant stress responses and to develop strategies for using N-cyclopropyl-N'-1-naphthylurea to enhance plant resilience to environmental stressors. Finally, there is a need for research on the potential effects of N-cyclopropyl-N'-1-naphthylurea on human health and the environment. Studies are needed to evaluate the safety of N-cyclopropyl-N'-1-naphthylurea and to develop guidelines for its use in agriculture.
Synthesis Methods
N-cyclopropyl-N'-1-naphthylurea can be synthesized using several methods, including the reaction of 1-naphthylisocyanate with cyclopropylamine in the presence of a solvent such as chloroform. Another method involves the reaction of 1-naphthylisocyanate with cyclopropylamine in the presence of a catalyst such as triethylamine. The resulting N-cyclopropyl-N'-1-naphthylurea can be purified through recrystallization or column chromatography.
Scientific Research Applications
N-cyclopropyl-N'-1-naphthylurea has been extensively studied for its potential applications in plant biotechnology. It has been shown to promote the growth and development of various crops, including fruits, vegetables, and ornamental plants. N-cyclopropyl-N'-1-naphthylurea has also been used to induce seedless fruit production in several plant species, such as grapes and citrus. Additionally, N-cyclopropyl-N'-1-naphthylurea has been used to enhance the resistance of plants to environmental stressors, such as drought and salinity.
properties
IUPAC Name |
1-cyclopropyl-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(15-11-8-9-11)16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEQZELVGBYDLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10907531 | |
| Record name | N'-Cyclopropyl-N-naphthalen-1-ylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10907531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(1-naphthyl)urea | |
CAS RN |
102433-12-5 | |
| Record name | Urea, 1-cyclopropyl-3-(1-naphthyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102433125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-Cyclopropyl-N-naphthalen-1-ylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10907531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-acetyl-N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-piperidinamine](/img/structure/B4973699.png)
![3-(diphenylmethyl)-5-[(1-methyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4973703.png)
![2-(4-bromophenoxy)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4973711.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4973713.png)
![[3-(3-chlorobenzyl)-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4973719.png)
![N-(3,4-dimethylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4973723.png)

![(2R*,3R*)-1'-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-3-(dimethylamino)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4973729.png)
![5-bromo-2-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4973736.png)
![5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4973757.png)
![ethyl (5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4973761.png)
![[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B4973774.png)
![2-[(4-allyl-5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4973777.png)
